Allyl hydrogen disulfide is a sulfur-containing organic compound characterized by its unique structure, which features an allyl group (a three-carbon chain with a double bond) attached to a disulfide moiety. Its chemical formula is , and it is known for its pungent odor reminiscent of garlic. This compound is part of a broader class of thiosulfinate compounds that are often derived from garlic and other Allium species, contributing to their distinctive flavors and potential health benefits.
Allyl hydrogen disulfide exhibits notable biological activities, particularly in relation to its potential health benefits:
The synthesis of allyl hydrogen disulfide can be achieved through several methods:
Allyl hydrogen disulfide has several applications across various fields:
Research on the interactions involving allyl hydrogen disulfide has highlighted several key points:
Allyl hydrogen disulfide shares structural similarities with several other sulfur-containing compounds. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
Diallyl sulfide | Contains two allyl groups; known for strong odor | |
Allyl methyl sulfide | Methyl group instead of a second sulfur atom; less pungent | |
Diallyl disulfide | Contains two sulfur atoms; used as a flavoring agent | |
Allyl propyl disulfide | Similar structure but with a propyl group; used in food flavoring |
Allyl hydrogen disulfide is unique due to its specific combination of an allylic structure with two sulfur atoms, providing distinct reactivity and biological properties not fully shared by its analogs. Its synthesis methods and applications further differentiate it within this class of compounds.
Allyl hydrogen disulfide is systematically named 3-(disulfanyl)prop-1-ene according to IUPAC nomenclature rules. Its molecular formula, C₃H₆S₂, reflects a carbon chain with two sulfur atoms in a disulfide configuration. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₃H₆S₂ |
Molecular Weight | 106.21 g/mol |
SMILES Notation | C=CCSS |
InChIKey | VVYGQCSDUHWFGO-UHFFFAOYSA-N |
The compound’s structure features a terminal double bond (C=C) and a disulfide group (-S-S-) bonded to the third carbon. Computational tools such as PubChem’s LexiChem TK and OEChem have validated its stereochemical properties.
The study of allyl hydrogen disulfide is intertwined with broader investigations into garlic-derived sulfur compounds. In 1844, Theodor Wertheim isolated a pungent substance from garlic, later identified as diallyl disulfide (C₆H₁₀S₂). While allyl hydrogen disulfide itself was not explicitly characterized until modern analytical techniques emerged, its structural analogs, such as diallyl disulfide and allicin, were pivotal in early organosulfur research. The compound’s identification in PubChem (CID 6429007) in 2006 marked its formal entry into chemical databases.
Allyl hydrogen disulfide belongs to the disulfide subclass of organosulfur compounds, defined by a sulfur-sulfur single bond (-S-S-). This distinguishes it from:
The disulfide group confers unique reactivity, enabling participation in redox reactions and sulfur-sulfur bond cleavage. Allyl hydrogen disulfide’s allyl moiety further differentiates it from aromatic or aliphatic disulfides, influencing its physical properties (e.g., boiling point: ~138°C for related compounds) and solubility in nonpolar solvents.